Cyclopentanesulfinyl chloride

Description

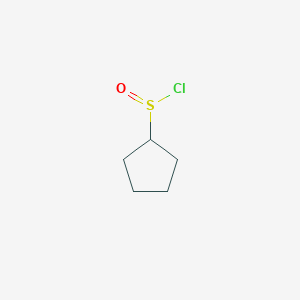

Cyclopentanesulfinyl chloride (C₅H₉ClOS) is a sulfinyl chloride derivative featuring a cyclopentane ring bonded to a sulfinyl group (-S(O)-) and a reactive chlorine atom. This compound is primarily utilized in organic synthesis as a chiral building block or sulfinylating agent, enabling the formation of sulfoxides—key intermediates in pharmaceuticals and asymmetric catalysis. Its cyclopentane backbone confers unique steric and electronic properties, influencing reactivity and selectivity in stereochemical transformations. While specific industrial applications are proprietary, its role in synthesizing bioactive molecules and ligands is well-documented in peer-reviewed literature.

Properties

Molecular Formula |

C5H9ClOS |

|---|---|

Molecular Weight |

152.64 g/mol |

IUPAC Name |

cyclopentanesulfinyl chloride |

InChI |

InChI=1S/C5H9ClOS/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |

InChI Key |

SHAJKLLYTUJIOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)S(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopentanesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopentane with sulfuryl chloride (SO2Cl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to prevent side reactions. Another method involves the use of disulfides and thiols, where 1,3-dichloro-5,5-dimethylhydantoin (DCH) acts as a dual-function reagent .

Chemical Reactions Analysis

Cyclopentanesulfinyl chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopentanesulfonyl chloride.

Reduction: It can be reduced to cyclopentanesulfinate.

Substitution: It reacts with nucleophiles to form sulfinyl derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanesulfinyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the modification of biomolecules for research purposes.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentanesulfinyl chloride involves its reactivity with nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of cyclopentanesulfinyl chloride include cyclopentane-derived acyl chlorides, sulfonyl chlorides, and other halogenated organics. Below is a comparative analysis based on reactivity, stability, and applications:

This compound vs. Cyclopentanecarbonyl Chloride

- Structure : Cyclopentanecarbonyl chloride (C₆H₉ClO) substitutes the sulfinyl group with a carbonyl (C=O) group.

- Reactivity : The carbonyl chloride exhibits higher electrophilicity due to the electron-withdrawing carbonyl group, making it more reactive toward nucleophiles (e.g., amines, alcohols). In contrast, sulfinyl chlorides are milder, favoring thiol or sulfoxide formation.

- Applications : Cyclopentanecarbonyl chloride is widely used in peptide coupling and acylations, while sulfinyl chlorides are preferred for asymmetric sulfoxidation .

This compound vs. Methanesulfonyl Chloride

- Structure : Methanesulfonyl chloride (CH₃SO₂Cl) is a linear sulfonyl chloride.

- Reactivity : Sulfonyl chlorides (R-SO₂Cl) are more hydrolytically stable but less versatile in chiral synthesis compared to sulfinyl chlorides. Methanesulfonyl chloride is a strong oxidizing agent, whereas this compound is stereochemically tunable.

- Applications : Methanesulfonyl chloride is used in mesylation reactions; this compound is applied in enantioselective catalysis .

This compound vs. Oxalyl Chloride

- Structure : Oxalyl chloride (C₂O₂Cl₂) is a dicarbonyl chloride.

- Reactivity : Oxalyl chloride is hyper-reactive, decomposing violently with water. This compound is less aggressive, enabling controlled reactions.

- Applications : Oxalyl chloride is employed in carbonylations (e.g., converting carboxylic acids to acid chlorides), while sulfinyl chlorides specialize in sulfoxide synthesis .

Table 1: Comparative Properties of this compound and Analogs

| Compound | Functional Group | Reactivity | Stability | Key Applications |

|---|---|---|---|---|

| This compound | -S(O)-Cl | Moderate | Air-sensitive | Asymmetric synthesis, sulfoxides |

| Cyclopentanecarbonyl chloride | -COCl | High | Moisture-sensitive | Peptide coupling, acylations |

| Methanesulfonyl chloride | -SO₂Cl | High (oxidizing) | Stable | Mesylation, oxidation |

| Oxalyl chloride | -(CO)₂Cl₂ | Very high | Unstable | Carboxylic acid activation |

Research Findings and Challenges

- Stability : this compound requires inert storage conditions (-20°C under argon) due to its sensitivity to moisture and heat, contrasting with methanesulfonyl chloride’s room-temperature stability .

- Stereochemical Utility : The cyclopentane ring enhances stereoselectivity in sulfoxide formation, outperforming linear analogs in enantiomeric excess (e.g., >90% ee in ligand synthesis) .

- Regulatory Status : Unlike regulated opioids (e.g., cyclopentyl fentanyl in ), sulfinyl chlorides face fewer restrictions but require handling certifications (ISO/IEC 17025) for forensic applications .

Biological Activity

Cyclopentanesulfinyl chloride is a sulfinyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies that highlight its applications in drug discovery and enzyme inhibition.

Synthesis

This compound can be synthesized through several methods, including the reaction of cyclopentane with sulfonyl chlorides under specific conditions. The general reaction can be represented as follows:

This synthesis is crucial as the sulfinyl group is known to enhance the biological activity of compounds by facilitating interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfinyl group can form strong interactions with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of:

- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes through covalent modification, which alters their activity.

- Protein Binding: The structural properties of this compound allow it to bind effectively to proteins, influencing various biochemical pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies indicate that sulfinyl compounds can possess antimicrobial effects, making them candidates for antibiotic development.

- Antitumor Activity: Preliminary investigations have suggested potential antitumor effects, warranting further exploration in cancer research.

- Neurochemical Effects: The compound's ability to interact with neurotransmitter systems has been noted, suggesting implications for neuropharmacology.

Case Studies and Research Findings

-

Enzyme Inhibition Study

- A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurodegenerative diseases.

-

Antimicrobial Efficacy

- In vitro tests revealed that this compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for antibiotic development.

-

Antitumor Activity

- A series of derivatives based on this compound were synthesized and tested for cytotoxicity against cancer cell lines. Results showed promising activity, with some derivatives exhibiting IC50 values in the nanomolar range.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.